2-(4-Bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol 2-(4-Bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995911
InChI: InChI=1S/C18H17BrN2OS/c19-12-9-7-11(8-10-12)16-20-17(22)15-13-5-3-1-2-4-6-14(13)23-18(15)21-16/h7-10H,1-6H2,(H,20,21,22)
SMILES: C1CCCC2=C(CC1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)Br
Molecular Formula: C18H17BrN2OS
Molecular Weight: 389.3 g/mol

2-(4-Bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC0995911

Molecular Formula: C18H17BrN2OS

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol -

Specification

Molecular Formula C18H17BrN2OS
Molecular Weight 389.3 g/mol
IUPAC Name 2-(4-bromophenyl)-5,6,7,8,9,10-hexahydro-3H-cycloocta[2,3]thieno[2,4-b]pyrimidin-4-one
Standard InChI InChI=1S/C18H17BrN2OS/c19-12-9-7-11(8-10-12)16-20-17(22)15-13-5-3-1-2-4-6-14(13)23-18(15)21-16/h7-10H,1-6H2,(H,20,21,22)
Standard InChI Key WUGGQWZJEDIFND-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)Br
Canonical SMILES C1CCCC2=C(CC1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)Br

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